6-Bromothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is an organic compound characterized by a bromine atom attached to a thieno[3,2-b]pyridine ring system, with a carboxylic acid functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of thieno[3,2-b]pyridine derivatives followed by carboxylation. One common method includes:
Bromination: Thieno[3,2-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure or through a Grignard reaction followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized Products: Sulfoxides and sulfones.
Coupled Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. It serves as a precursor for the synthesis of molecules with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In material science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The biological activity of 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 6-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
- 6-Fluorothieno[3,2-b]pyridine-2-carboxylic acid
- 6-Iodothieno[3,2-b]pyridine-2-carboxylic acid
Comparison: While these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, iodine) impart distinct electronic and steric properties, affecting their reactivity and biological activity. 6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the specific influence of the bromine atom, which can enhance certain types of interactions and reactivity patterns compared to its analogs.
Biological Activity
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrNO2S. Its structure comprises a thieno-pyridine core with a carboxylic acid functional group, which is crucial for its biological activity. The compound's structural details are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₈H₄BrNO₂S |
SMILES | C1=CC(=NC2=C1C=C(S2)C(=O)O)Br |
InChI | InChI=1S/C8H4BrNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12) |
Predicted Collision Cross Section | 135.8 Ų (for [M+H]+) |
Antitumor Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyridine derivatives. For instance, a derivative similar to this compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compound exhibited a GI50 value of 13 µM, indicating its effectiveness in reducing cell viability while sparing non-tumorigenic cells like MCF-12A .
Mechanism of Action :
The anticancer effects are partly attributed to the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. By inhibiting this receptor, the compound may disrupt the blood supply to tumors, thereby limiting their growth and metastasis .
Anti-inflammatory Activity
Beyond its anticancer properties, thieno[3,2-b]pyridines have also been investigated for their anti-inflammatory effects . Compounds within this class have been shown to inhibit key signaling pathways involved in inflammation, such as those mediated by kinases like Src and c-Met. These pathways are often upregulated in inflammatory diseases and cancer, suggesting that thieno[3,2-b]pyridine derivatives could serve as dual-action therapeutics targeting both cancer and inflammation .
Study 1: Antitumor Evaluation
In a study evaluating various thieno[3,2-b]pyridine derivatives, researchers focused on their effects on TNBC cell lines. The results indicated that compounds with structural modifications similar to this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase. This was evidenced by flow cytometry analyses showing an increase in G0/G1 phase cells and a decrease in S phase cells when treated with the compound at its GI50 concentration .
Study 2: In Vivo Efficacy
Further investigations using an in ovo chick chorioallantoic membrane (CAM) model demonstrated that the compound not only inhibited tumor growth in vitro but also reduced tumor size significantly in vivo. This highlights the potential for clinical applications of thieno[3,2-b]pyridines as effective anticancer agents .
Properties
IUPAC Name |
6-bromothieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXMMURBRYFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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